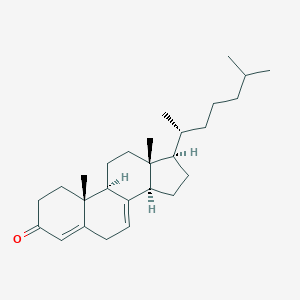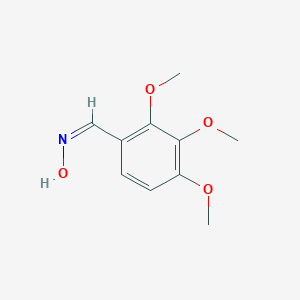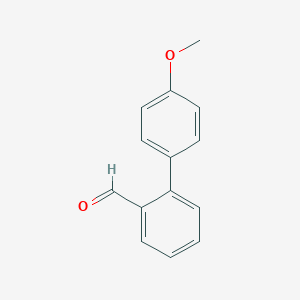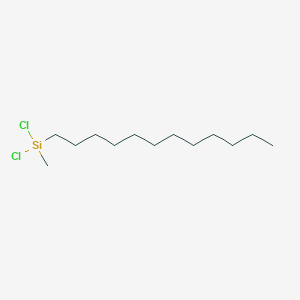
Dichlorododecylmethylsilane
Descripción general
Descripción
Dichlorododecylmethylsilane is a chemical compound with the molecular formula C13H28Cl2Si . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of Dichlorododecylmethylsilane is represented by the formula C13H28Cl2Si . This indicates that it contains 13 carbon atoms, 28 hydrogen atoms, 2 chlorine atoms, and 1 silicon atom .Physical And Chemical Properties Analysis
Dichlorododecylmethylsilane is a liquid at 20 degrees Celsius . It has a molecular weight of 283.35 . The compound is sensitive to moisture .Aplicaciones Científicas De Investigación
- Dichlorodimethylsilane is often used as a reagent in organic synthesis .
- It’s used to prepare a resin bound siloxane with reactivity towards tertiary alcohols .
- The methods of application or experimental procedures would depend on the specific synthesis process. Generally, it’s used in a controlled environment due to its reactive nature .
- The outcomes obtained would also depend on the specific synthesis process. In the case of preparing a resin bound siloxane, the result would be a resin bound siloxane that can react with tertiary alcohols .
- Dichlorodimethylsilane is used as a derivatisation reagent .
- In this application, it’s used to modify the chemical structure of another compound, often to make it more suitable for a specific analytical or chemical process .
- The methods of application would depend on the specific derivatisation process. It’s generally used in a controlled reaction with the target compound .
- The outcomes obtained would depend on the specific derivatisation process. Generally, the result would be a modified version of the target compound that’s more suitable for a specific process .
Organic Synthesis
Derivatisation Reagents
- Dichlorododecylmethylsilane is used as a surface modifier in various industrial applications .
- It can be used to improve the adhesion of organic coatings and sealants on surfaces such as glass, metal, and ceramics .
- The methods of application would depend on the specific process. Generally, it’s applied to the surface in a controlled manner to ensure proper adhesion .
- The outcomes obtained would depend on the specific process. Generally, the result would be improved adhesion of coatings and sealants on the surface .
- Dichlorododecylmethylsilane is used in proteomics research .
- In this application, it’s used in various biochemical processes to study proteins .
- The methods of application would depend on the specific research process. It’s generally used in a controlled reaction with proteins .
- The outcomes obtained would depend on the specific research process. Generally, the result would be new insights into protein structure and function .
Surface Modifier
Proteomics Research
Safety And Hazards
Dichlorododecylmethylsilane is classified as a corrosive substance . It can cause severe skin burns and eye damage . It is also toxic if inhaled and may cause respiratory irritation . Safety measures include wearing protective clothing and eye protection, and ensuring good ventilation during handling .
Direcciones Futuras
Propiedades
IUPAC Name |
dichloro-dodecyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-16(2,14)15/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAADUWCLWTWDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885035 | |
| Record name | Silane, dichlorododecylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, dichlorododecylmethyl- | |
CAS RN |
18407-07-3 | |
| Record name | (Dodecyl)(methyl)dichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18407-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichlorododecylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018407073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichlorododecylmethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichlorododecylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorododecylmethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



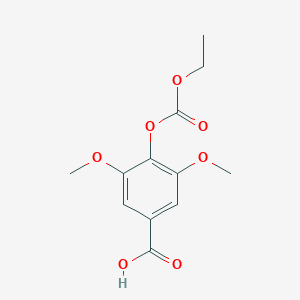
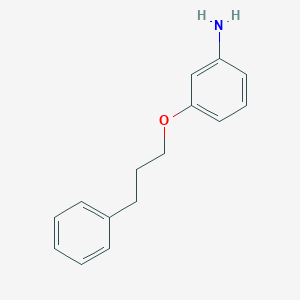
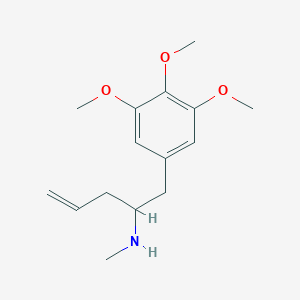

![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)

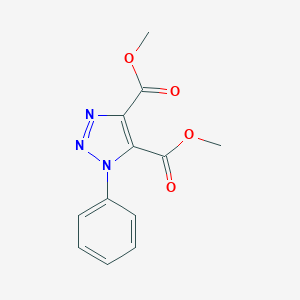
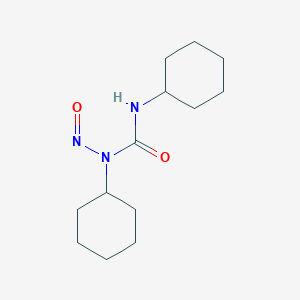

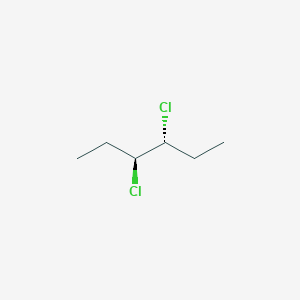
![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)
